

Application Notes and Protocols for Coupling Reactions with 3-Iothiazolemethanamine

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Compound of Interest

Compound Name: **3-Iothiazolemethanamine**

Cat. No.: **B1344294**

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This document provides detailed application notes and experimental protocols for common coupling reactions involving **3-isothiazolemethanamine**. The isothiazole moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize its derivatives through reliable coupling methods is crucial for the synthesis of novel compounds in drug discovery programs. These protocols are designed to serve as a robust starting point for the synthesis of N-(isothiazol-3-ylmethyl) amides, N-aryl-(isothiazol-3-ylmethyl)amines, and N-alkyl-(isothiazol-3-ylmethyl)amines.

Amide Coupling (N-Acylation)

The formation of an amide bond by coupling a carboxylic acid with **3-isothiazolemethanamine** is a fundamental transformation for creating a diverse library of compounds. This reaction is typically mediated by a coupling agent that activates the carboxylic acid to facilitate nucleophilic attack by the amine.

Data Presentation: Amide Coupling with Benzylamine (Analogue)

While specific data for **3-isothiazolemethanamine** is not readily available in the literature, the following table summarizes typical yields for the amide coupling of benzylamine, a structurally similar primary amine, with various carboxylic acids using common coupling reagents. This data provides a useful reference for expected outcomes.

Carboxylic Acid	Coupling Reagent	Base	Solvent	Typical Yield (%)
Phenylacetic Acid	B(OCH ₂ CF ₃) ₃	-	MeCN	91[1][2]
Benzoic Acid	HATU	DIPEA	DMF	~70-80
4-Nitrobenzoic Acid	EDC, HOBr	DIPEA	MeCN	85-95
Boc-Val-OH	EDC, DMAP, HOBr	DIPEA	MeCN	~65[3]
Acetic Acid	TiCl ₄	Pyridine	Pyridine	>90[4]

Experimental Protocol: Amide Coupling with EDC/HOBr

This protocol describes a general procedure for the coupling of a carboxylic acid with **3-isothiazolemethanamine** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBr).

Materials:

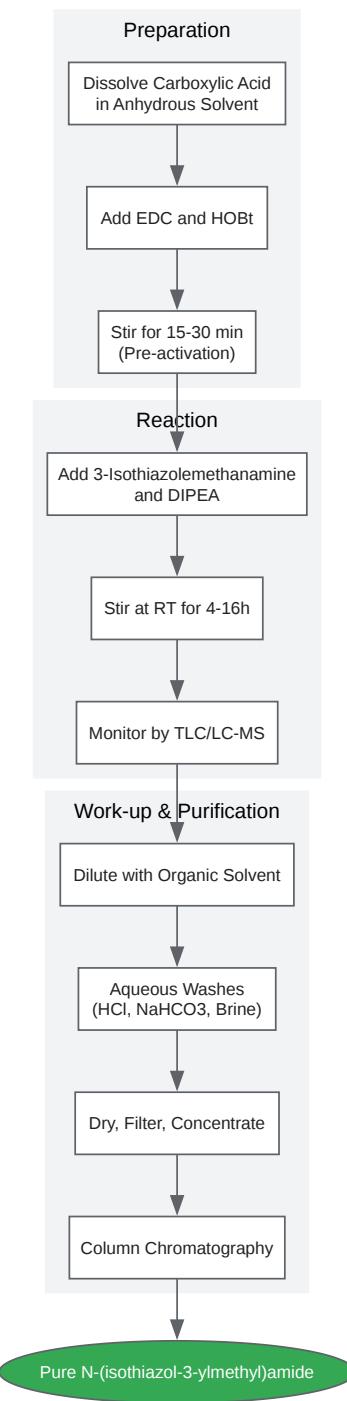
- **3-Isothiazolemethanamine**
- Carboxylic acid of choice (1.0 eq)
- EDC (1.2 eq)
- HOBr (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- 1 M HCl (aq)
- Saturated NaHCO₃ (aq)

- Brine
- Anhydrous Na₂SO₄ or MgSO₄

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
- Add HOBr (1.2 eq) and EDC (1.2 eq) to the solution.
- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
- Add **3-isothiazolemethanamine** (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
- Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
- Upon completion, dilute the reaction mixture with DCM or an appropriate organic solvent.
- Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-(isothiazol-3-ylmethyl)amide.

Workflow for Amide Coupling

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Caption: General experimental workflow for amide coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.^[5] This method can be used to couple **3-isothiazolemethanamine** with aryl or heteroaryl halides.

Data Presentation: Buchwald-Hartwig Amination with Benzylamine and Heterocyclic Amines (Analogues)

The following table provides representative yields for the Buchwald-Hartwig amination of benzylamine and other amines with various aryl halides, which can serve as a reference for reactions with **3-isothiazolemethanamine**.

Amine	Aryl Halide	Catalyst/Lig and	Base	Solvent	Typical Yield (%)
Benzylamine	4-Bromotoluene	(NHC)Pd(allyl)Cl	NaOtBu	Toluene	40 ^[3]
Morpholine	4-Bromoanisole	(NHC)Pd(allyl)Cl	NaOtBu	Toluene	90 ^[3]
Pyrrolidine	2-Bromopyridine	Pd(OAc) ₂ /RuPhos	tBuOK	DME	>95 ^[6]
Carbazole	Bromobenzene	[Pd(allyl)Cl] ₂ /t-BuXPhos	NaOtBu	Toluene	~90 ^[7]
N-Methylbenzylamine	4-Bromotoluene	(NHC)Pd(allyl)Cl	NaOtBu	Toluene	83 ^[3]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of **3-isothiazolemethanamine**.

Materials:

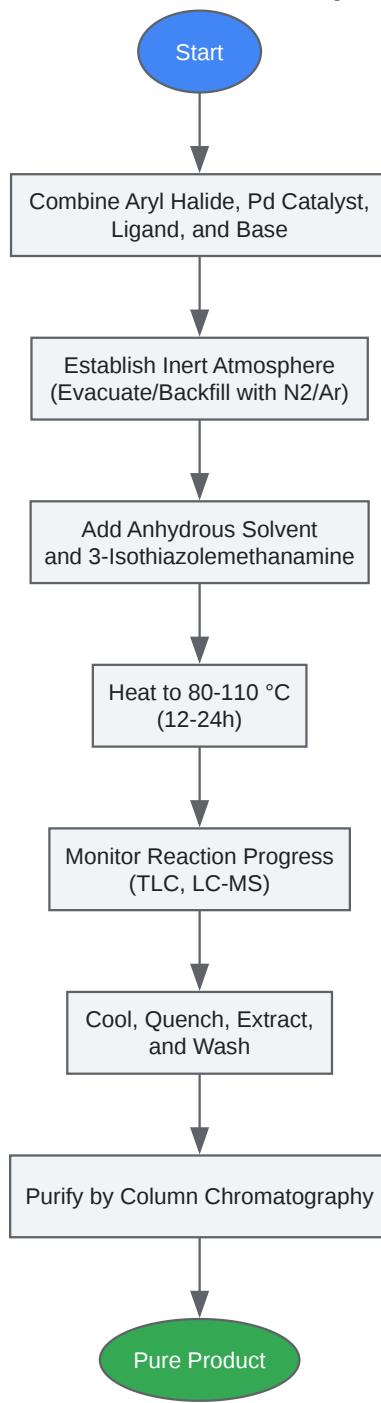
- **3-Iothiazolemethanamine** (1.2 eq)
- Aryl or heteroaryl halide (1.0 eq)
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%)
- Phosphine ligand (e.g., XPhos, 4 mol%)
- Sodium tert-butoxide (NaOtBu) (1.4 eq)
- Anhydrous Toluene or Dioxane
- Saturated aqueous NH_4Cl
- Brine
- Anhydrous Na_2SO_4 or MgSO_4

Procedure:

- To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and NaOtBu (1.4 eq).
- Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
- Under the inert atmosphere, add anhydrous toluene or dioxane, followed by **3-isothiazolemethanamine** (1.2 eq) via syringe.
- Heat the reaction mixture with vigorous stirring to 80-110 °C for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH_4Cl .
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(isothiazol-3-ylmethyl)amine.

Logical Flow for Buchwald-Hartwig Amination

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Caption: Logical flow for Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a versatile method to form C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.^[8] This one-pot procedure is highly efficient for the synthesis of N-alkylated derivatives of **3-isothiazolemethanamine**.

Data Presentation: Reductive Amination with Benzylamine and Furfurylamine (Analogues)

The following table shows typical yields for the reductive amination of analogous amines with various carbonyl compounds.

Amine	Carbonyl Compound	Reducing Agent	Solvent	Typical Yield (%)
Benzylamine	Cyclohexanone	Au/CeO ₂ /TiO ₂ (H ₂)	Toluene	79 ^[9]
n-Butylamine	p-Methoxybenzaldehyde	Co-containing composite (H ₂)	-	72-96 ^[10]
Benzylamine	p-Methoxybenzaldehyde	Co-containing composite (H ₂)	-	>92 ^[10]
Furfurylamine	Formaldehyde	HCl (catalyst)	Water/HCl	30-50 ^[11]
Ammonia	Benzaldehyde	NaBH(OAc) ₃	DCE	~80-90

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with **3-isothiazolemethanamine** using STAB, a mild and selective reducing agent.

Materials:

- **3-Isothiazolemethanamine** (1.0 eq)

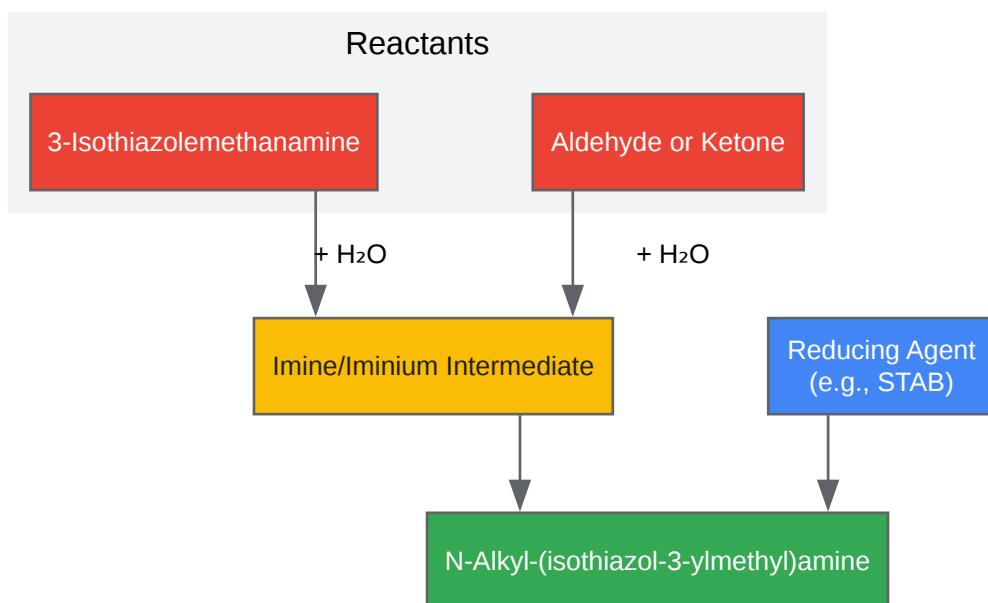
- Aldehyde or ketone (1.2 eq)
- Sodium triacetoxyborohydride (STAB) (1.5 eq)
- Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (optional, catalytic amount)
- Saturated aqueous NaHCO_3
- Brine
- Anhydrous Na_2SO_4 or MgSO_4

Procedure:

- In a round-bottom flask, dissolve **3-isothiazolemethanamine** (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCE.
- If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
- A catalytic amount of acetic acid can be added to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Add STAB (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, carefully quench the reaction with saturated aqueous NaHCO_3 .
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-(isothiazol-3-ylmethyl)amine.

Signaling Pathway for Reductive Amination



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Caption: Signaling pathway for reductive amination.

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